molecular formula C8H13NO3 B13651527 (S)-Ethyl 4-oxopiperidine-2-carboxylate

(S)-Ethyl 4-oxopiperidine-2-carboxylate

Cat. No.: B13651527
M. Wt: 171.19 g/mol
InChI Key: OCYFGZIDDAGMJJ-ZETCQYMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 4-oxopiperidine-2-carboxylate typically involves the reaction of ethyl 4-oxopiperidine-2-carboxylate with a chiral catalyst to obtain the desired enantiomer. The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound often involve bulk custom synthesis and procurement . These methods ensure the compound is available in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 4-oxopiperidine-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired product but often involve specific temperatures and pressures to optimize yield.

Major Products Formed

The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

(S)-Ethyl 4-oxopiperidine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-Ethyl 4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to include various enzymes and receptors involved in biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-Ethyl 4-oxopiperidine-2-carboxylate include other piperidine derivatives such as:

  • Substituted piperidines
  • Spiropiperidines
  • Condensed piperidines
  • Piperidinones

Uniqueness

What sets this compound apart from other similar compounds is its specific structure and the presence of the ethyl ester group, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl (2S)-4-oxopiperidine-2-carboxylate

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)7-5-6(10)3-4-9-7/h7,9H,2-5H2,1H3/t7-/m0/s1

InChI Key

OCYFGZIDDAGMJJ-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)CCN1

Canonical SMILES

CCOC(=O)C1CC(=O)CCN1

Origin of Product

United States

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